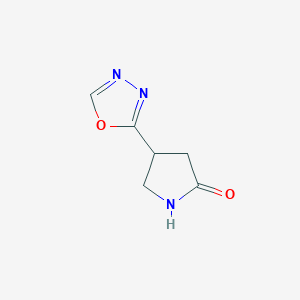
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidin-2-one ring and an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, which contains both nitrogen and oxygen atoms, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes. This one-pot reaction leads to the formation of the desired compound, confirmed by IR and 1H NMR methods . Another approach includes the dehydration of hydrazines to form 1,3,4-oxadiazoles, which can then be further reacted to form the target compound .
Análisis De Reacciones Químicas
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be selectively synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . Common reagents used in these reactions include oxidants and additives that facilitate the formation of either pyrrolidin-2-ones or 3-iodopyrroles . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. It has been studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties . In medicinal chemistry, 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one derivatives have shown promise as enzyme inhibitors and cytotoxic agents . Additionally, the compound’s unique structure makes it a valuable scaffold for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The oxadiazole ring can engage in hydrogen bonding and interact with nucleic acids, enzymes, and proteins . This interaction can inhibit the activity of specific enzymes, such as thymidylate synthase and HDAC, leading to antiproliferative effects on cancer cells . The compound’s ability to inhibit multiple targets makes it a versatile agent in drug development.
Comparación Con Compuestos Similares
4-(1,3,4-Oxadiazol-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as 1,2,4-oxadiazole derivatives and pyrrolidine-based compounds. Similar compounds include 1-[(2-aryl-5-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl]-3-(pyridine-2-yl)prop-2-en-1-ones, which also exhibit significant biological activities
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
4-(1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7N3O2/c10-5-1-4(2-7-5)6-9-8-3-11-6/h3-4H,1-2H2,(H,7,10) |
Clave InChI |
GOCIVSLGYNZJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1=O)C2=NN=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


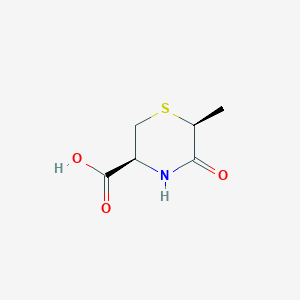

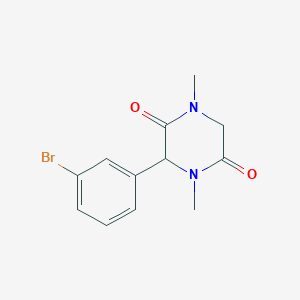
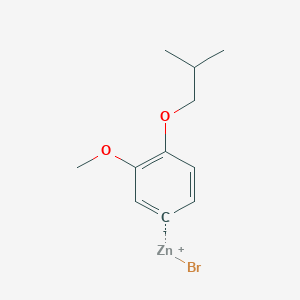
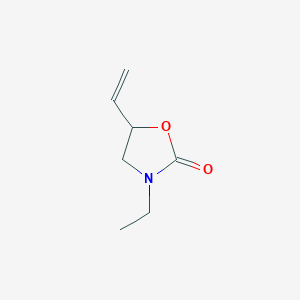
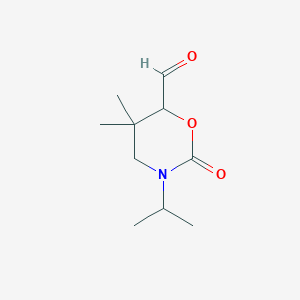
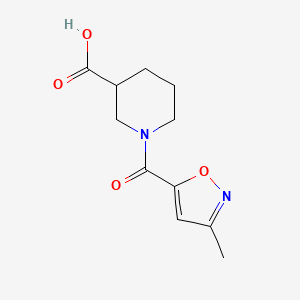


![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)
![tert-butyl (1R,2R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14887815.png)
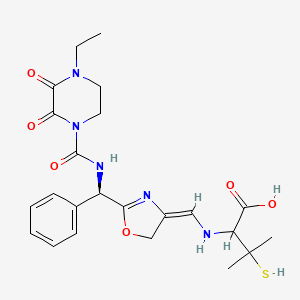
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
